5-(Methylthio)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCSMNSGVUHKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Methylthio Nicotinic Acid and Its Analogues
Strategic Approaches to the Synthesis of 5-(Methylthio)nicotinic Acid Scaffold
The construction of the this compound core and its derivatives can be achieved through various synthetic strategies, ranging from multi-step sequences to more convergent one-pot protocols.
Multi-step Synthetic Pathways for Introducing the Methylthio Moiety
Traditional and widely practiced approaches to synthesizing the this compound scaffold often involve multi-step synthetic sequences. These pathways typically focus on the introduction of the methylthio group onto a pre-existing pyridine (B92270) or nicotinic acid derivative.
One common strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methylthiolate source. For instance, the synthesis of 3-(methylthio)pyridine (B103521) can be achieved by reacting 3-bromopyridine (B30812) with sodium methylthiolate. ontosight.ai This foundational molecule can then be further functionalized to introduce the carboxylic acid group at the 5-position. Another approach starts with 2-mercaptonicotinic acid, which can undergo S-methylation and esterification simultaneously when refluxed with an excess of methanol (B129727) in the presence of sulfuric acid to yield methyl 2-(methylthio)nicotinate. koreascience.kr
The synthesis of more complex analogues often involves the coupling of different molecular fragments. For example, the synthesis of 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves several steps, including the formation of the amine, synthesis of the oxoethyl moiety, introduction of the methylthio group, and a final coupling with a nicotinic acid derivative. smolecule.com Similarly, the synthesis of 2-((2-fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves the formation of an intermediate by reacting 2-fluoroaniline (B146934) with a suitable carbonyl compound, followed by condensation with a methylthio-substituted nicotinic acid derivative. evitachem.com
A key consideration in these multi-step syntheses is the regioselectivity of the reactions, particularly when introducing substituents onto the pyridine ring. The electronic nature of the existing substituents and the reaction conditions play a crucial role in directing the incoming groups to the desired positions. abertay.ac.uk
| Starting Material | Reagents | Product | Reference |
| 3-Bromopyridine | Sodium methylthiolate | 3-(Methylthio)pyridine | ontosight.ai |
| 2-Mercaptonicotinic acid | Methanol, Sulfuric acid | Methyl 2-(methylthio)nicotinate | koreascience.kr |
| 2-Chloronicotinic acid | Nucleophiles | 2-Substituted nicotinic acid derivatives | vulcanchem.com |
Cyclocondensation and Annulation Reactions for Substituted Methylthiopyridines
Cyclocondensation and annulation reactions offer a powerful alternative for the construction of the substituted pyridine ring itself, with the methylthio group incorporated during the ring-forming process. These methods often involve the reaction of acyclic precursors that come together to form the heterocyclic core.
One notable example is the cyclocondensation of α-oxoketene dithioacetals with β-lithioamino-β-substituted acrylonitriles, which provides a route to substituted 3-cyano-4-(methylthio)pyridines. researchgate.net Ketene (B1206846) dithioacetals are versatile building blocks in heterocyclic synthesis. researchgate.net For instance, the reaction of 1,1-bis(methylthio)methylene compounds with various reagents can lead to a diverse range of substituted pyridines.
The Bohlmann-Rahtz pyridine synthesis is another important cyclocondensation reaction that has been adapted for the synthesis of substituted pyridines. This reaction typically involves the condensation of an enamine with an alkynone. researchgate.net Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have been shown to catalyze this heteroannulation, leading to highly functionalized pyridines in a single step. researchgate.net
Furthermore, the synthesis of ethyl 2-methylthioindolizine-3-carboxylate involves cyclocondensation reactions between pyridine derivatives and α,β-unsaturated compounds, highlighting the versatility of this approach for constructing fused heterocyclic systems containing a methylthiopyridine moiety. vulcanchem.com
| Reaction Type | Key Precursors | Product Type | Reference |
| Cyclocondensation | α-Oxoketene dithioacetals, β-Lithioamino-β-substituted acrylonitriles | 3-Cyano-4-(methylthio)pyridines | researchgate.net |
| Bohlmann-Rahtz Heteroannulation | Enamino esters, Alkynones | Highly functionalized pyridines | researchgate.net |
| Cyclocondensation | Pyridine derivatives, α,β-Unsaturated compounds | Ethyl 2-methylthioindolizine-3-carboxylate | vulcanchem.com |
Development of One-Pot, Multi-Component Synthetic Protocols
In the quest for more efficient and atom-economical synthetic methods, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. researchgate.net These reactions are particularly attractive for the construction of substituted pyridine libraries for drug discovery. core.ac.uk
A novel one-pot, three-component synthesis of 2,3,5-substituted-6-(methylthio)pyridines has been developed. researchgate.net This method involves the reaction of active methylene (B1212753) ketones, ammonium (B1175870) acetate, and β,β-bis(methylthio)acrolein or its 2-phenyl analogue as a three-carbon, 1,3-biselectrophilic component. researchgate.net The reaction is catalyzed by either a mixture of acetic acid and trifluoroacetic acid or zinc bromide/iodide. researchgate.net
Microwave-assisted organic synthesis has also been employed to accelerate these multi-component reactions, often leading to higher yields and shorter reaction times. researchgate.net For example, a microwave-assisted, three-component cyclocondensation of barbituric acids, benzaldehydes, and alkyl nitriles can afford pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in high yields. researchgate.net While not directly yielding this compound, these methods demonstrate the potential of MCRs for the rapid assembly of related heterocyclic scaffolds.
The development of such one-pot protocols represents a significant advancement in the synthesis of substituted methylthiopyridines, offering a more streamlined and efficient alternative to traditional multi-step approaches.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| One-pot, three-component | Active methylene ketones, Ammonium acetate, β,β-Bis(methylthio)acrolein | Acetic acid/TFA or ZnBr₂/ZnI₂ | 2,3,5-Substituted-6-(methylthio)pyridines | researchgate.net |
| Microwave-assisted, three-component | Barbituric acids, Benzaldehydes, Alkyl nitriles | Microwave irradiation | Pyrano[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines | researchgate.net |
Functional Group Interconversions on the Methylthio Moiety
The methylthio group in this compound and its analogues is not merely a passive substituent but a versatile functional handle that can be readily transformed into other important functional groups, further expanding the chemical space accessible from this scaffold.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can exist in various oxidation states, most notably as a sulfoxide (B87167) and a sulfone. These oxidized derivatives often exhibit distinct physicochemical and biological properties compared to the parent sulfide (B99878). The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. jchemrev.com
The selective oxidation of the methylthio group to a sulfoxide requires careful control of the reaction conditions to prevent overoxidation to the sulfone. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant, and its reactivity can be modulated by the choice of catalyst and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, scandium triflate has been shown to be an efficient catalyst for the hydrogen peroxide-mediated monooxidation of alkyl-aryl sulfides. organic-chemistry.org Another approach involves the use of hypochlorite (B82951) in a highly alkaline medium (pH > 10), which has been found to be a selective method for oxidizing thioethers to sulfoxides while minimizing sulfone formation. google.com
Further oxidation of the sulfoxide or direct oxidation of the sulfide can lead to the corresponding sulfone. organic-chemistry.org More powerful oxidizing agents or harsher reaction conditions are typically required for this transformation. For example, permanganate (B83412) supported on active manganese dioxide can effectively oxidize sulfides to sulfones. organic-chemistry.org The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state selectively. jchemrev.com
Nucleophilic Displacement and Cross-Coupling Strategies for Methylthio Replacement
The methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by a variety of nucleophiles. This provides a powerful strategy for the late-stage functionalization of the pyridine ring. The ease of displacement is influenced by the electronic properties of the pyridine ring and the nature of the nucleophile. abertay.ac.uk For instance, the methylthio group in 2-(methylthio)quinolines can be replaced by various nitrogen and carbon nucleophiles. researchgate.net
Cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they offer a versatile platform for the replacement of the methylthio group. Nickel-catalyzed cross-coupling reactions of methylthio-substituted aromatic heterocycles with Grignard reagents have been shown to be an effective method for replacing the methylthio group with alkyl and aryl groups. acs.org
The Suzuki-Miyaura cross-coupling reaction, which typically involves the coupling of an organoboron reagent with an organic halide, has also been adapted for the functionalization of pyridine derivatives. mdpi.comethernet.edu.et While direct coupling of methylthio groups can be challenging, they can be converted to more reactive functionalities or the coupling can be facilitated by specific catalytic systems. For example, the synthesis of heteroaryl-substituted pyridine derivatives has been achieved through Suzuki carbonylative reactions. mdpi.com The development of new catalytic systems continues to expand the scope of cross-coupling reactions for the modification of heterocyclic scaffolds. ethernet.edu.et
Regioselective Functionalization of the Pyridine Ring in this compound Derivatives
The precise control of substituent placement on the pyridine ring is a cornerstone of synthetic organic chemistry, enabling the fine-tuning of a molecule's physicochemical and biological properties. In the context of this compound derivatives, regioselective functionalization is crucial for developing new compounds with specific activities. Research has explored various strategies to achieve this, primarily by exploiting the directing effects of existing substituents and employing specific reagents to target desired positions on the heterocyclic core.
One key approach to functionalizing nicotinic acid derivatives is through directed ortho-metalation, where a substituent directs deprotonation to an adjacent position. The choice of the directing group and the lithiating agent can profoundly influence the site of metalation and subsequent electrophilic trapping. For instance, studies on substituted nicotinic acid scaffolds have demonstrated that the use of different lithium amide bases can lead to unusual and highly selective functionalization. The lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, a nicotinic acid derivative, shows sterically controlled regioselectivity. Using lithium tetramethylpiperidide (LTMP) favors metalation at the C-2 position, whereas using the less hindered lithium diisopropylamide (LDA) directs the reaction to the C-4 position. nih.gov This principle of sterically-governed lithiation provides a powerful tool for accessing specific C-2 and C-4 substituted nicotinic acid derivatives, which can be applied to substrates bearing a methylthio group at the C-5 position.
Another significant strategy involves the construction of the substituted pyridine ring from acyclic precursors, which allows for the controlled placement of various functional groups. A notable synthesis produces highly substituted nicotinic acid derivatives, such as 4-amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives. researchgate.net This method involves the reaction of ketene N,S-acetals with β-ketoesters or β-cyanoesters, leading to a cyclization that yields a densely functionalized pyridine ring with a methylthio group at the C-6 position. researchgate.net
The table below summarizes examples of regioselective functionalization reactions on nicotinic acid derivatives, illustrating the control over substituent placement.
| Starting Material | Reagent/Conditions | Position Functionalized | Product Type | Reference |
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | 1. LTMP; 2. Electrophile | C-2 | 2-Substituted-3-bromo-5-oxazolinylpyridine | nih.gov |
| 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine | 1. LDA; 2. Electrophile | C-4 | 4-Substituted-3-bromo-5-oxazolinylpyridine | nih.gov |
| Ketene N,S-acetals + β-ketoesters | Cyclization | C-2, C-4, C-6 | 4-Amino-5-cyano-2-alkyl-6-methylthio-nicotinic acid derivatives | researchgate.net |
| 2-Substituted isonicotinic acid | 1. n-BuLi, TMP; 2. PhCHO | C-3 | 3-Functionalized isonicotinic acid derivative | mdpi.com |
Furthermore, transition-metal-catalyzed cross-coupling reactions are indispensable for the regioselective formation of carbon-carbon and carbon-heteroatom bonds on the pyridine nucleus. Palladium-catalyzed reactions, in particular, have been used for the arylation of di-substituted pyridines with high regioselectivity. researchgate.net Such methods can be envisioned for the selective functionalization of, for example, a dihalo-5-(methylthio)nicotinic acid derivative, allowing for the introduction of aryl groups at specific positions. The choice of catalyst, ligands, and reaction conditions is paramount to controlling which halogen is substituted. researchgate.net These advanced synthetic strategies are vital for creating a diverse library of this compound analogues for further investigation.
Green Chemistry Principles in the Synthesis of this compound Analogues
The integration of green chemistry principles into synthetic methodologies is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. The synthesis of this compound analogues is increasingly benefiting from such approaches, which focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A key area of development is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification operations. The synthesis of functionalized pyridine derivatives, which serve as analogues, has been successfully achieved through one-pot, four-component reactions. nih.govacs.org These reactions can be performed under microwave irradiation, a green chemistry tool that often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org For example, the synthesis of novel pyridine derivatives has been reported with excellent yields (82-94%) in just 2-7 minutes using ethanol (B145695) as a solvent. nih.gov
Another sustainable technique is mechanochemistry, specifically ball milling, which can conduct reactions in the absence of solvents or with minimal solvent use. A catalyst-free and solvent-free synthesis of 2-oxo-1,2-dihydro-pyridine-3-carboxylic acid derivatives has been demonstrated using ball milling. rroij.com This method offers simplicity, low cost, and environmental friendliness, aligning perfectly with green chemistry goals.
The choice of catalyst and solvent system is also critical. Research has focused on developing reactions that can be performed in environmentally benign solvents like water or ethanol. For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a sustainable catalyst in a water-ethanol mixture. rsc.org This process boasts a high Atom Economy (AE) and a low E-factor, confirming its green credentials. rsc.org Similarly, the use of air-stable and reusable catalysts, such as Zn(II)-complexes, for the synthesis of pyridines from alcohols in the open air represents a significant step towards more sustainable chemical production. bohrium.com
The table below highlights several green chemistry approaches applicable to the synthesis of nicotinic acid and pyridine analogues.
| Green Chemistry Principle | Synthetic Method | Advantages | Example Application | Reference |
| Alternative Energy Source | Microwave-assisted synthesis | Short reaction times (2-7 min), high yields (82-94%), pure products | One-pot, four-component synthesis of pyridine derivatives | nih.govacs.org |
| Solvent-Free Reactions | Ball milling | Catalyst-free, solvent-free, low cost, high yields | Synthesis of 2-oxo-1,2-dihydro-pyridine-3-carboxylic acid derivatives | rroij.com |
| Benign Solvents & Catalysis | Catalysis in water-ethanol | Use of sustainable catalyst, high Atom Economy (99.36%), low E-factor | Synthesis of 2-amino-4H-chromene derivatives | rsc.org |
| Sustainable Catalysis | Zn(II)-catalyzed synthesis in air | Solvent-free, uses air-stable catalyst, uses alcohols as feedstock | Three-component coupling to form substituted pyridines | bohrium.com |
These examples underscore a clear trend towards the adoption of greener synthetic routes in the production of heterocyclic compounds. By applying these principles to the synthesis of this compound analogues, chemists can develop more efficient and environmentally responsible processes for producing these valuable chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylthio Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific, experimentally verified NMR data for 5-(Methylthio)nicotinic acid is not readily found in peer-reviewed literature, theoretical calculations and data from analogous compounds can provide an expected spectral profile.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
In a ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the methyl group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methylthio group.
The protons on the pyridine ring (at positions 2, 4, and 6) would appear as distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling patterns (singlets, doublets, etc.) and coupling constants (J values) would reveal the connectivity between these protons. The methyl protons of the methylthio group (-SCH₃) would be expected to appear as a sharp singlet in the upfield region, likely around 2.5 ppm. The acidic proton of the carboxylic acid group (-COOH) would typically be a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyridine ring would resonate in the downfield region (typically 120-160 ppm) due to their aromaticity and proximity to the electronegative nitrogen atom. The carbonyl carbon of the carboxylic acid group is expected at a significantly downfield position, generally in the range of 165-185 ppm. The carbon of the methylthio group would appear at a much higher field, typically around 15-25 ppm.
For the related isomer, 2-(Methylthio)nicotinic acid, theoretical ¹³C-NMR chemical shift values have been calculated using computational methods, providing a reference for the expected chemical shifts in a substituted nicotinic acid derivative.
Interactive Data Table: Predicted NMR Data for a Methylthionicotinic Acid Derivative
| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |
| -SCH₃ Protons | ~2.5 | ~15 - 25 |
| -COOH Proton | >10 (broad) | 165 - 185 |
Note: The data presented are generalized predictions. Actual experimental values for this compound may vary.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.
For this compound, key expected vibrational bands would include:
A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
C=C and C=N stretching vibrations from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.
C-H stretching vibrations from the aromatic ring and the methyl group, usually observed around 2800-3100 cm⁻¹.
C-S stretching vibrations from the methylthio group, which are typically weaker and appear in the fingerprint region (600-800 cm⁻¹).
Studies on the isomer 2-(Methylthio)nicotinic acid have shown characteristic FT-IR bands that align with these expectations. For instance, the FT-IR spectrum of solid 2-(methylthio)nicotinic acid has been recorded and analyzed, showing the prominent carboxylic acid and pyridine ring vibrations.
Raman Spectroscopy (Micro-Raman and Laser-Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also be effective in identifying the vibrations of the pyridine ring and the C-S bond.
Experimental Raman spectra of 2-(Methylthio)nicotinic acid have been obtained and analyzed, often in conjunction with theoretical calculations to assign the observed vibrational modes. These studies provide a valuable reference for the vibrational characteristics of methylthio-substituted nicotinic acids.
Interactive Data Table: Key Vibrational Frequencies for a Methylthionicotinic Acid Derivative (based on data for 2-(Methylthio)nicotinic acid)
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |
| Carboxylic Acid | C=O stretch | ~1700 | ~1700 |
| Pyridine Ring | C=C, C=N stretch | 1400-1600 | 1400-1600 |
| Aromatic/Aliphatic | C-H stretch | 2800-3100 | 2800-3100 |
| Methylthio | C-S stretch | 600-800 | 600-800 |
Note: The data is based on the isomer 2-(Methylthio)nicotinic acid and serves as an illustrative example.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for studying conjugated systems.
The pyridine ring in this compound, being a conjugated system, is expected to exhibit characteristic UV absorptions. The presence of the carboxylic acid and methylthio substituents will influence the wavelengths of maximum absorbance (λ_max). Typically, aromatic systems like pyridine show π → π* transitions. The presence of non-bonding electrons on the nitrogen and sulfur atoms may also lead to n → π* transitions.
Theoretical studies on 2-(Methylthio)nicotinic acid using Time-Dependent Density Functional Theory (TD-DFT) have calculated the electronic absorption wavelengths. These calculations predict absorption maxima corresponding to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Experimental UV-Vis spectra of nicotinic acid derivatives in various solvents show characteristic absorption bands that are influenced by the nature of the substituent and the solvent polarity.
For this compound, one would expect absorption maxima in the UV region, likely between 200 and 300 nm, corresponding to the electronic transitions within the substituted pyridine chromophore. The exact λ_max values would provide insight into the extent of electronic conjugation in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structural confirmation of novel chemical entities by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in the characterization of newly synthesized compounds such as this compound.
The theoretical exact mass of this compound can be calculated from its molecular formula, C₇H₇NO₂S. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule. For this compound, the calculated monoisotopic mass is 169.01975 Da.
In a typical HRMS experiment utilizing soft ionization techniques like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high resolving power of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The ability to measure the m/z value to several decimal places is what distinguishes HRMS from standard mass spectrometry.
Detailed research findings on analogous compounds, such as substituted nicotinic acids, consistently demonstrate the utility of HRMS in their characterization. For instance, in the analysis of various nicotinic acid derivatives, HRMS has been successfully employed to confirm their elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. rsc.orgnih.govacs.org The mass accuracy is typically reported in parts per million (ppm), with values under 5 ppm generally considered acceptable for confirming an elemental formula.
While specific experimental HRMS data for this compound is not widely published, the analysis of its isomer, 2-(Methylthio)nicotinic acid, provides valuable insight. The molecular formula and therefore the exact mass are identical for both isomers. nih.gov The PubChem entry for 2-(Methylthio)nicotinic acid lists its exact mass as 169.01974964 Da. nih.gov
The expected HRMS data for this compound would involve the detection of the protonated molecule [M+H]⁺ at an m/z value extremely close to the calculated value. The table below summarizes the theoretical accurate mass data for this compound.
| Parameter | Value |
| Molecular Formula | C₇H₇NO₂S |
| Calculated Monoisotopic Mass (M) | 169.01975 Da |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 170.02752 Da |
The acquisition of such data would provide definitive evidence for the elemental composition of this compound, thereby confirming its molecular formula and lending significant support to its structural elucidation when combined with other spectroscopic techniques like NMR and IR spectroscopy.
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Interactions
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 5-(Methylthio)nicotinic acid. These calculations provide a detailed picture of the molecule's properties, which can be correlated with its chemical behavior and biological function.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP hybrid functional combined with a suitable basis set like 6-311G(d,p), are employed to determine the most stable molecular geometry (conformation) by minimizing the energy of the molecule. researchgate.netresearchgate.net This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.netjocpr.com
Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. researchgate.netjocpr.com The calculated vibrational frequencies are often scaled to better match experimental data. arastirmax.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. For instance, the vibrational modes of the 2-(methylthio)nicotinic acid molecule, which has 18 atoms, are distributed as 32 in-plane (A') and 16 out-of-plane (A") vibrations, assuming C_s symmetry. researchgate.net
Table 1: Selected Optimized Geometric Parameters for a Nicotinic Acid Derivative (2-(methylthio)nicotinic acid)
| Parameter | Bond Length (Å) - Monomer C1 | Bond Length (Å) - Dimer C2 |
|---|---|---|
| N1–C2 | 1.336 | 1.337 |
| N1–C6 | 1.333 | 1.332 |
| C2–C3 | 1.422 | 1.422 |
| C2–S7 | 1.776 | 1.778 |
| C3–C4 | 1.397 | 1.397 |
| C3–C9 | 1.478 | 1.479 |
| C4–C5 | 1.387 | 1.387 |
Data sourced from DFT/B3LYP/6-311G(d,p) level calculations. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.comresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.netresearchgate.net
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For 2-(methylthio)nicotinic acid, time-dependent DFT (TD-DFT) calculations have been used to determine the electronic transitions, with the most significant one corresponding to a HOMO to LUMO transition. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Nicotinic Acid Derivative
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(methylthio)nicotinic acid | - | - | - |
| Generic Example | -6.2967 | -1.8096 | 4.4871 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential.
For molecules like this compound, the MEP surface can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, and predict how the molecule will interact with biological receptors or other chemical species. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dedergipark.org.tr It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent deviations from the idealized Lewis structure and are a measure of electron delocalization or hyperconjugation. uni-muenchen.dewisc.edu
The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis is crucial for understanding the intramolecular charge transfer and the stability arising from electron delocalization within the this compound molecule. science.govuniv-soukahras.dz
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure and function of molecules, especially in biological systems. nih.gov The NCI analysis is a computational method that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its reduced density gradient. univ-soukahras.dzgithub.io
NCI plots use a color scale to distinguish different types of interactions. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green represents weak van der Waals interactions, and red signifies repulsive interactions (steric clashes). github.io For this compound, NCI analysis can reveal the nature and strength of the interactions that stabilize its structure or its complexes with other molecules. univ-soukahras.dz The thioether group, in particular, can participate in various non-covalent interactions with π systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info QSAR models are built by correlating molecular descriptors (numerical representations of chemical and physical properties) with experimentally determined biological activities.
For nicotinic acid derivatives, QSAR models can be developed to predict various biological activities, such as antimicrobial or enzyme inhibitory effects. d-nb.infomdpi.com These models can help in screening large libraries of virtual compounds and prioritizing the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. While specific QSAR studies on this compound were not found, the general methodology is applicable and has been used for other nicotinic acid derivatives and N-heterocyclic compounds. d-nb.info
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(methylthio)nicotinic acid |
| Nicotinic acid |
| 2-chloronicotinic acid |
| 6-chloronicotinic acid |
| 4-(trifluoromethyl)nicotinic acid |
| 2-chloro-6-trifluoromethylnicotinic acid |
| 6-(trifluoromethyl)nicotinic acid |
| Methyl 2-aminopyridine-4-carboxylate |
| N-methyl-4-chloropyridine-2-carboxamide |
| Cinnamic acid |
Selection and Generation of Molecular Descriptors
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The process begins with the generation of a 3D structure of this compound, which is then computationally optimized to its lowest energy conformation. From this optimized structure, a wide array of molecular descriptors can be calculated using specialized software like Dragon or PaDEL-Descriptor. osdd.nettalete.mi.it
These descriptors are broadly categorized based on their dimensionality: wikipedia.org
0D-Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov
1D-Descriptors: These include counts of structural fragments, such as the number of hydrogen bond donors or acceptors. nih.gov For this compound, this would involve the carboxylic acid group as a hydrogen bond donor and acceptor, and the nitrogen and oxygen atoms as potential acceptors.
2D-Descriptors: Derived from the 2D representation of the molecule, these include topological indices that describe molecular size, shape, and branching. slideshare.net Studies on nicotinic acid derivatives have successfully used topological indexes like the connectivity indices (χ) and electrotopological state (E-state) indices to correlate structure with lipophilicity, a key parameter in drug absorption. akjournals.comresearchgate.net
3D-Descriptors: Calculated from the 3D coordinates of the molecule, these describe the molecule's spatial properties, including volume, surface area, and shape. nih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. ucsb.edu These descriptors are particularly important for understanding how a molecule will interact with a biological target at an electronic level. ucsb.edu
The selection of descriptors is a critical step, aiming to choose a subset that is most relevant to the biological activity being modeled, while avoiding inter-correlation. nih.gov
Table 1: Representative Molecular Descriptors for QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevance for this compound |
| 0D | Molecular Weight (MW) | Size of the molecule | Basic property influencing diffusion and transport. |
| 1D | Number of H-Bond Donors (nHD) | Potential for hydrogen bonding | The carboxylic acid group (-COOH) can donate a hydrogen bond. |
| 1D | Number of H-Bond Acceptors (nHA) | Potential for hydrogen bonding | The nitrogen in the pyridine (B92270) ring and the oxygen atoms can accept hydrogen bonds. |
| 2D | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts drug transport properties like membrane permeability. |
| 2D | LogP (Partition Coefficient) | Lipophilicity/hydrophobicity | Influences absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |
| 3D | Molecular Volume | Three-dimensional size | Steric effects on binding to a target site. |
| Quantum-Chemical | HOMO Energy | Electron-donating ability | Relates to the molecule's reactivity and potential to interact with electron-accepting sites on a target. ucsb.edu |
| Quantum-Chemical | LUMO Energy | Electron-accepting ability | Relates to the molecule's reactivity and potential to interact with electron-donating sites on a target. ucsb.edu |
Development of Predictive Models for Pharmacological Efficacy
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed pharmacological efficacy of a series of compounds. springernature.com The goal is to create an equation where the biological activity is a function of the molecular descriptors.
Several statistical methods can be employed for this purpose:
Multiple Linear Regression (MLR): This is one of the most common methods used to develop QSAR models. researchgate.netuniversiteitleiden.nl MLR generates a linear equation that describes the relationship between the biological activity (dependent variable) and the selected molecular descriptors (independent variables). acs.org For a series of nicotinic acid derivatives, an MLR model might predict their anti-inflammatory activity based on a combination of lipophilicity, electronic, and steric descriptors. nih.gov
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. springernature.comnih.gov They are capable of modeling complex, non-linear relationships between descriptors and activity. nih.govspringernature.com A feed-forward back-propagation neural network, for instance, can be trained on a dataset of compounds to recognize patterns and predict the activity of new, untested molecules. scispace.com This method is particularly useful when the underlying relationship between structure and activity is not linear. tandfonline.com
The development process involves splitting a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its predictive power. tandfonline.com
Validation Strategies for QSAR Models
The validation of a QSAR model is essential to ensure its reliability and predictive accuracy. researchgate.netnih.gov A statistically robust model must demonstrate both good internal consistency and strong external predictive power. scilit.comnih.gov The validation process typically involves several strategies:
Internal Validation: This assesses the stability and robustness of the model using the training set data from which it was generated. researchgate.netbasicmedicalkey.com The most common technique is cross-validation.
Leave-Many-Out (LMO) or k-fold Cross-Validation: The dataset is divided into 'k' subsets. In each step, one subset is left out, and the model is trained on the other k-1 subsets and then tested on the omitted subset. mdpi.com
External Validation: This is the most stringent test of a model's predictive capability. basicmedicalkey.com The model, developed using only the training set, is used to predict the biological activities of an independent test set of compounds that were not used in the model's creation. mdpi.com The predictive power is typically measured by the predictive correlation coefficient, R²_pred. tandfonline.com
A QSAR model is generally considered acceptable if it meets certain statistical criteria, such as having a high squared correlation coefficient (R² > 0.6) for the training set and a high cross-validated coefficient (Q² > 0.5) for internal validation. mdpi.com The ultimate test is its ability to accurately predict the activity of the external test set. scilit.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model (robustness). | > 0.5 |
| Predictive R² | R²pred | Measures the external predictive ability of the model on a test set. | > 0.6 |
| Standard Deviation of Error | SDEC/SDEP | Represents the standard deviation of the error of calculation/prediction. | As low as possible |
| F-test value | F | A measure of the statistical confidence of the model. | High value indicates significance |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target), which is typically a protein or enzyme. dergipark.org.trd-nb.info This method is instrumental in understanding the molecular basis of a drug's action.
The process involves:
Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein (often obtained from crystallographic data) and the ligand are prepared.
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: Each docked pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. d-nb.info
In Silico Screening and Computer-Aided Drug Design (CADD)
In silico screening, a key component of Computer-Aided Drug Design (CADD), involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening.
The process can be either structure-based or ligand-based:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a virtual library. The compounds are ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands to identify new ones. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be generated from known active compounds like this compound. This model is then used as a 3D query to search for other molecules in a database that fit these spatial and chemical requirements.
CADD encompasses a broader range of computational tools that aid in the entire drug discovery pipeline, from hit identification and lead optimization to the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netmdpi.com For example, if this compound is identified as a hit, CADD can be used to design new analogs with potentially improved potency, selectivity, or pharmacokinetic properties by suggesting modifications to its structure. dovepress.com
Biological Activity and Pharmacological Mechanisms of 5 Methylthio Nicotinic Acid Derivatives
Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide range of physiological processes in the central and peripheral nervous systems. wikipedia.orgnih.gov Alterations in nAChR function have been implicated in various neurological disorders, making them important therapeutic targets. nih.govmdpi.comfrontiersin.org
Based on available scientific literature, there is limited specific research on the direct interactions of 5-(methylthio)nicotinic acid derivatives with nicotinic acetylcholine receptors (nAChRs). While the broader class of nicotinic acid derivatives has been studied for various biological activities, detailed pharmacological data regarding the binding affinity, selectivity, and functional properties of this compound derivatives at different nAChR subtypes are not extensively documented.
One related study synthesized a series of pyridine (B92270) derivatives, including a compound with a methylthio group, to evaluate their effects on nAChRs. The compound, 3-((1-Methylpyrrolidin-2-yl)methoxy)-5-(6-(methylthio)hex-1-ynyl)pyridine, was investigated for its potential in addressing neurological conditions like depression. nih.gov However, this compound is not a direct derivative of nicotinic acid.
Detailed binding affinity (Ki) and selectivity profiles of this compound derivatives across the various nAChR subtypes (e.g., α4β2, α7) are not well-established in the public domain. Comprehensive studies are needed to determine how the 5-methylthio substitution on the nicotinic acid scaffold influences its interaction with the ligand-binding domains of these receptors.
The functional activity of this compound derivatives as agonists, antagonists, or allosteric modulators of nAChRs remains largely uncharacterized. Determining whether these compounds activate or inhibit the ion channel function of nAChRs is crucial for understanding their potential pharmacological effects.
Given the crucial role of nAChRs in the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and in nicotine (B1678760) addiction, compounds that selectively modulate these receptors are of significant therapeutic interest. nih.govfrontiersin.orgnih.gov However, due to the lack of specific data on the nAChR activity of this compound derivatives, their therapeutic potential in these areas is currently speculative and awaits further investigation.
Modulatory Effects on Metabolic Enzymes and Pathways
In contrast to the limited data on nAChR interactions, the effects of nicotinic acid derivatives, including those with sulfur-containing functional groups, on metabolic enzymes have been more thoroughly investigated. These studies highlight their potential as inhibitors of key enzymes involved in carbohydrate metabolism, with implications for the management of type 2 diabetes.
A significant area of research has been the evaluation of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase. acs.orgd-nb.info These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes. researchgate.netresearchgate.net
Studies on 5-amino-nicotinic acid derivatives, which are structurally related to this compound, have demonstrated significant inhibitory activities against both α-amylase and α-glucosidase. d-nb.infonih.gov The inhibitory potential of these compounds was found to be comparable to the standard drug, acarbose. d-nb.infonih.gov For instance, a series of synthesized 5-amino-nicotinic acid derivatives exhibited IC50 values for α-amylase activity ranging from 12.17 to 37.33 µg/mL and for α-glucosidase activity from 12.01 to 38.01 µg/mL. d-nb.infonih.gov
Specifically, derivatives with halogen substitutions (F, Cl, Br) at the para position of a phenyl ring attached to the core structure showed potent inhibition. d-nb.infonih.gov Compounds with methoxy (B1213986), trifluoro, and nitro groups also displayed good inhibitory activity. d-nb.infonih.gov
Table 1: Inhibitory Activity (IC50) of Selected 5-Amino-Nicotinic Acid Derivatives Against α-Amylase and α-Glucosidase
| Compound | Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 2 | 4-Chlorophenyl | 12.17 ± 0.14 | 12.72 ± 0.12 | d-nb.infonih.gov |
| 4 | 4-Fluorophenyl | 12.87 ± 0.05 | 12.01 ± 0.09 | d-nb.infonih.gov |
| 5 | 4-Nitrophenyl | 13.57 ± 0.17 | 13.68 ± 0.36 | d-nb.infonih.gov |
| 6 | 4-Methoxyphenyl | 13.01 ± 0.07 | 13.11 ± 0.15 | d-nb.infonih.gov |
| 7 | 4-Bromophenyl | 12.21 ± 0.09 | 12.79 ± 0.17 | d-nb.infonih.gov |
| 8 | 4-(Trifluoromethyl)phenyl | 13.04 ± 0.02 | 12.99 ± 0.09 | d-nb.infonih.gov |
| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 | d-nb.infonih.gov |
More directly related research on nicotinic acid derivatives with (thio)ether functionalities at other positions of the pyridine ring has also shown promising results. For example, certain compounds demonstrated micromolar inhibition against α-amylase (IC50 of 20.5 and 58.1 μM) and α-glucosidase (IC50 of 32.9 and 26.4 μM). nih.govunimi.it
Mechanistic studies have been crucial in understanding how these nicotinic acid derivatives inhibit α-amylase and α-glucosidase. Research on nicotinic acid derivatives with 6-pyridine (thio)ether modifications revealed that the most effective compounds acted through a noncompetitive inhibition mechanism for both enzymes. acs.orgnih.govunimi.itunimi.it
This is a significant finding because noncompetitive inhibitors bind to an allosteric site on the enzyme, different from the active site where the substrate binds. unimi.it This mode of inhibition means the inhibitor can bind to the enzyme regardless of whether the substrate is already bound, offering potential advantages over competitive inhibitors, which compete with the substrate for the active site. acs.orgnih.gov The noncompetitive inhibition by these nicotinic acid derivatives suggests a different and potentially advantageous regulatory mechanism for controlling glucose production. unimi.it
Potential in Lipid-Lowering Mechanisms (Extrapolation from Nicotinic Acid)
Nicotinic acid, also known as niacin, has been a cornerstone in the management of dyslipidemia for over five decades. nih.govpsu.edu Its primary therapeutic benefits include lowering circulating levels of triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while simultaneously increasing high-density lipoprotein (HDL)-cholesterol. nih.govpsu.edu The mechanisms behind these effects are complex and not fully elucidated, but several key pathways have been identified. psu.edu
One of the principal mechanisms attributed to nicotinic acid is the inhibition of lipolysis in adipose tissue. nih.gov This action reduces the release of free fatty acids into the bloodstream, which are essential precursors for the liver's synthesis of triglycerides and subsequent formation of VLDL. nih.gov Furthermore, nicotinic acid is known to inhibit hepatocyte diacylglycerol acyltransferase-2, a critical enzyme in the final step of triglyceride synthesis. drugbank.com This limitation of available triglycerides leads to the intracellular breakdown of apolipoprotein B (apo B) and a reduction in the production of VLDL and LDL. drugbank.com Nicotinic acid also appears to slow the catabolism of HDL, increasing its levels and circulation time. drugbank.com
Given that this compound is a derivative of nicotinic acid, it is hypothesized to share some of these lipid-modulating properties. Research into nicotinic acid derivatives is often driven by the prospect of retaining the beneficial lipid-altering effects while potentially mitigating side effects. nih.gov The structural similarity suggests that this compound could interact with the same molecular targets, such as the G protein-coupled receptor GPR109A, which is central to nicotinic acid's metabolic and vascular effects. nih.gov Studies have shown that nicotinic acid can reduce the transcription of apo(a), a key component of lipoprotein(a), and extended-release niacin has been found to decrease newly synthesized apo(a) by as much as 50%. mdpi.com Derivatives are explored for these potential shared mechanisms.
Anti-inflammatory and Immunomodulatory Actions
Derivatives of nicotinic acid have demonstrated significant anti-inflammatory and immunomodulatory activities through various mechanisms. These compounds can influence the production of inflammatory signaling molecules and modulate the activity of key enzymes and cellular pathways involved in the inflammatory cascade.
Inhibition of Pro-Inflammatory Mediators (e.g., Nitrite (B80452), TNF-α, IL-6)
Nicotinic acid and its derivatives have been shown to effectively suppress the production of several key pro-inflammatory mediators. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), certain nicotinic acid derivatives exhibited potent inhibition of nitrite production. nih.gov Specifically, compounds designated as 4d, 4f, 4g, 4h, and 5b showed superior anti-inflammatory activity by significantly reducing nitrite levels. nih.gov
Further investigation into the most active of these compounds revealed a comparable potency to ibuprofen (B1674241) in inhibiting inflammatory cytokines. nih.gov These derivatives were found to downregulate the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated macrophages. nih.govrsc.org Nicotine, acting through nicotinic receptors, has also been shown to inhibit the production of IL-6 induced by TNF-α in fibroblast-like synoviocytes. nih.gov This body of evidence suggests that the nicotinic acid scaffold is a promising base for developing agents that can control inflammation by targeting the production of crucial signaling molecules like nitrites, TNF-α, and IL-6. nih.govresearchgate.net
Table 1: Inhibition of Pro-Inflammatory Mediators by Nicotinic Acid Derivatives
| Compound/Agent | Mediator Inhibited | Cell/Model System | Key Finding | Reference |
|---|---|---|---|---|
| Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b) | Nitrite, TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Exhibited potent inhibition of nitrite and comparable inhibition of TNF-α and IL-6 to ibuprofen. | nih.gov |
| Nicotine | IL-6, MCP-1 | TNF-α-stimulated Fibroblast-Like Synoviocytes | Downregulated production of IL-6 and MCP-1 in a concentration-dependent manner. | nih.gov |
| 1,4-DHP derivative (Compound 60) | TNF-α, IL-6 | Swiss albino rats | Inhibited TNF-α by 74–83% and IL-6 by 91–96% at 10 μM mL−1. | rsc.org |
| Nicotinamide (B372718) | IL-1β, IL-6, IL-8, TNF-α | Endotoxin-stimulated human whole blood | Inhibited all four cytokines in a dose-dependent manner. | identifiers.org |
Modulation of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Activities
The anti-inflammatory effects of nicotinic acid derivatives extend to the modulation of key enzymes in the inflammatory pathway, namely cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govnih.gov These enzymes are responsible for producing prostaglandins (B1171923) and nitric oxide, respectively, which are potent inflammatory mediators. nih.govjpp.krakow.pl
Studies have demonstrated that certain nicotinic acid derivatives can significantly inhibit the expression and activity of both COX-2 and iNOS in LPS-stimulated macrophage cells. nih.govmedchemexpress.com For instance, the most active derivatives in one study showed inhibitory potency on iNOS and COX-2 levels comparable to that of ibuprofen. nih.gov The mechanism often involves the suppression of the enzymes' expression at the protein and mRNA levels. medchemexpress.comjcpjournal.org This downregulation is crucial, as iNOS generates large amounts of nitric oxide for prolonged periods during an inflammatory response. googleapis.com The relationship between iNOS and COX-2 is complex; nitric oxide produced by iNOS can influence COX-2 activity, and prostaglandins from COX-2 can, in turn, affect nitric oxide synthesis. jpp.krakow.pl Therefore, compounds that can dually inhibit both iNOS and COX-2 are of significant therapeutic interest for managing inflammatory conditions. jpp.krakow.plmedchemexpress.com
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipocyte differentiation, glucose metabolism, and inflammation. openmedicinalchemistryjournal.comwikipedia.org Activation of PPARγ is a known mechanism for the anti-inflammatory effects of various compounds. nih.gov Nicotinic acid and its derivatives have been linked to the activation of the PPARγ pathway. nih.govresearchgate.net
For example, nicotinic acid has been shown to increase the expression of PPARγ in HepG2 cells and macrophages. nih.gov This activation can lead to downstream anti-inflammatory effects. PPARγ activation is known to inhibit the growth of various cancer cell lines and promotes anti-inflammatory M2 macrophage activation. wikipedia.org Furthermore, the activation of PPARγ can suppress the transcription of aromatase, an enzyme involved in estrogen synthesis, through the inhibition of the NF-κB pathway. nih.gov Unsaturated nitrated fatty acids, which are natural electrophiles, are potent endogenous activators of PPARγ-dependent transcription. nih.gov Medium-chain fatty acids have also been identified as selective PPARγ activators. plos.org The ability of nicotinic acid derivatives to engage this pathway suggests a mechanism for their broad immunomodulatory and metabolic actions. nih.govresearchgate.net
Effects on Macrophage Inflammatory Responses
Macrophages are central players in the initiation and resolution of inflammation. nih.gov Nicotinic acid derivatives can directly modulate the inflammatory responses of these immune cells. nih.govnih.gov The receptor for nicotinic acid, GPR109A, is expressed on monocytes and macrophages, providing a direct target for pharmacological intervention. nih.gov
Studies have shown that nicotinic acid can attenuate the release of cytokines from human monocytes stimulated by Toll-like receptor (TLR) ligands. nih.gov Specifically, it suppresses the release of TNF-α in response to TLR2 and TLR4 stimulation, which are key pathways in atherogenesis. nih.gov Furthermore, certain derivatives have been found to significantly inhibit inflammatory activity in macrophages without affecting cell viability. nih.gov In models of oxidative stress, niacin has been observed to reverse the migratory arrest of macrophage foam cells induced by oxidized LDL. plos.org This effect is partly attributed to the downregulation of iNOS and a reduction in peroxynitrite formation, highlighting a mechanism to restore normal macrophage function in a pro-inflammatory environment. plos.org
Antimicrobial Potential (Antibacterial, Antifungal, Antitubercular)
The nicotinic acid scaffold has been incorporated into numerous compounds demonstrating a broad spectrum of antimicrobial activity. researchgate.net These derivatives have shown potential against various pathogenic bacteria, fungi, and mycobacteria, including multi-drug resistant strains. researchgate.net
The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC). For instance, a series of nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were particularly active against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov In another study, novel acylhydrazone derivatives of nicotinic acid displayed promising activity against Gram-positive bacteria, with one compound showing an MIC of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against a methicillin-resistant S. aureus (MRSA) strain. mdpi.com
The antitubercular activity is also a significant area of investigation for nicotinic acid derivatives, partly due to the structural similarity to the first-line anti-TB drug isoniazid (B1672263). semanticscholar.org Several synthesized nicotinic and isoniazid derivatives have been evaluated against Mycobacterium tuberculosis H37Rv. semanticscholar.org One nitro-nicotinic derivative, compound 11d, exhibited an excellent MIC of 1.2 µg/mL. semanticscholar.org Other research has also identified Schiff base derivatives of quinoline (B57606) carbohydrazide (B1668358) with sensitivity against M. tuberculosis at a concentration of 50 µg/mL. eurjchem.com This collective research underscores the potential of nicotinic acid derivatives as a foundational structure for developing new antimicrobial and antitubercular agents. researchgate.netjapsonline.com
Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative Type | Target Microbe | Activity (MIC) | Reference |
|---|---|---|---|
| Nicotinic Acid Acylhydrazone (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | mdpi.com |
| Nicotinic Acid Acylhydrazone (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | mdpi.com |
| 1,3,4-Oxadiazoline Derivative (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | mdpi.com |
| 1,3,4-Oxadiazoline Derivative (Compound 25) | Candida albicans ATCC 10231 | 15.62 µg/mL | mdpi.com |
| Nitro Nicotinic Derivative (Compound 11d) | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL | semanticscholar.org |
| Oxindole Derivative (OXN-1, -3, -7) | Mycobacterium tuberculosis H37Rv | 0.78 μg/ml | researchgate.net |
Antioxidant Properties and Cellular Protection
Nicotinic acid (NA) and its derivatives are recognized for their potent antioxidant properties, which contribute significantly to cellular protection. nih.gov This antioxidant capacity is crucial in mitigating the damage caused by excessive reactive oxygen species (ROS), which can harm cellular macromolecules like lipids, proteins, and DNA. nih.gov The antioxidant effects of nicotinic acid derivatives are realized through various mechanisms, including direct radical scavenging and the enhancement of endogenous antioxidant systems.
Studies on various nicotinic acid derivatives have shown that their antioxidant activity can be influenced by the nature of the substituents on the pyridine ring. For instance, derivatives bearing electron-donating groups, such as hydroxyl and methoxy groups, have demonstrated excellent antioxidant activity. chemistryjournal.netresearchgate.net This suggests that the methylthio group, also being an electron-donating group, in this compound could contribute favorably to its antioxidant potential.
The protective effects of nicotinic acid are also linked to its role in cellular energy metabolism. Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. nih.gov By boosting cellular NAD+ levels, nicotinic acid and its derivatives support redox homeostasis and mitochondrial function. nih.gov For instance, NA supplementation has been shown to up-regulate mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), which are key components of the mitochondrial antioxidant defense system. nih.gov Furthermore, some novel synthetic derivatives of nicotinic acid have shown the ability to increase the levels of superoxide dismutase (SOD), an important antioxidant enzyme. nih.gov
Table 1: Antioxidant Mechanisms of Nicotinic Acid Derivatives
| Mechanism | Description | Key Molecules Involved | Supporting Evidence |
|---|---|---|---|
| NAD+ Biosynthesis | Serves as a precursor to NAD+, which is essential for redox homeostasis and antioxidant defense. | Nicotinic acid, NAD+, NAPRT1 | NA is converted to NAD+ via the Preiss-Handler pathway, supporting cellular redox balance. nih.gov |
| Upregulation of Antioxidant Enzymes | Increases the expression and activity of endogenous antioxidant enzymes. | SOD2, SIRT3, HO-1 | NA supplementation upregulates mitochondrial SOD2 and SIRT3. nih.gov It can also induce heme oxygenase-1 (HO-1) via Nrf2. nih.gov |
| ROS Scavenging | Directly neutralizes reactive oxygen species, preventing cellular damage. | Nicotinic acid derivatives | Derivatives with electron-donating groups show strong radical scavenging activity. chemistryjournal.netresearchgate.net |
| Mitochondrial Protection | Mitigates mitochondrial ROS accumulation and supports mitochondrial function. | NAD+, SOD2, SIRT3 | NA supplementation reduces rotenone-induced mitochondrial ROS. nih.gov |
Protection Against Apoptosis Induced by Oxidative Stress
Oxidative stress is a well-known trigger of apoptosis, or programmed cell death. nih.gov The antioxidant properties of nicotinic acid derivatives are therefore closely linked to their ability to protect cells from apoptosis induced by oxidative stress.
Research has demonstrated that nicotinic acid can protect hepatocytes from cell death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. nih.gov Pretreatment with nicotinic acid was found to prevent H₂O₂-induced cytotoxicity in a dose-dependent manner. nih.gov This protective effect is attributed to the maintenance of intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant, and the preservation of total NAD content. nih.gov
Furthermore, nicotinic acid and its derivatives can modulate key signaling pathways involved in cell survival and apoptosis. For example, niacin has been shown to effectively suppress UV-induced apoptosis in human skin keratinocytes. spandidos-publications.com This photoprotective effect is mediated through the activation of the PI3K/AKT signaling pathway and its downstream target mTOR, which are critical for promoting cell survival. spandidos-publications.com The activation of such survival pathways provides a robust defense against apoptotic signals initiated by oxidative damage. The involvement of nicotinic acid in fundamental cellular processes like DNA repair and genomic stability also contributes to its anti-apoptotic effects. spandidos-publications.com
Table 2: Research Findings on Nicotinic Acid's Protection Against Oxidative Stress-Induced Apoptosis
| Study Model | Inducer of Oxidative Stress | Key Findings | Reference |
|---|---|---|---|
| Hep3B Hepatocytes | Hydrogen Peroxide (H₂O₂) | Nicotinic acid pretreatment protected cells from cytotoxicity in a dose-dependent manner. | nih.gov |
| Human Keratinocytes (HaCaT cells) | Ultraviolet (UV) Radiation | Niacin suppressed UV-induced cell death and apoptosis by enhancing the AKT/mTOR signaling pathway. | spandidos-publications.com |
Role as Biological Probes for Cellular Process Investigation
The investigation of cellular processes often relies on the use of molecular probes that can enter cells and report on specific events or environments through detectable signals, such as fluorescence or Raman scattering. While this compound itself has not been extensively documented as a biological probe, its structural features and the properties of related compounds suggest a potential for such applications.
The development of a molecule as a biological probe requires a thorough understanding of its spectroscopic properties. Detailed theoretical and experimental analyses of the vibrational and electronic properties of 2-(methylthio)nicotinic acid have been conducted. researchgate.net Techniques such as FT-IR and micro-Raman spectroscopy, combined with density functional theory (DFT) calculations, provide a comprehensive picture of the molecule's structural and energetic characteristics. researchgate.net Such detailed spectroscopic information is fundamental for designing and interpreting the results from probes used in vibrational spectroscopy-based imaging techniques.
Furthermore, the general class of nicotinic acid derivatives has been incorporated into fluorescent probes for cellular imaging. For instance, certain 1,8-naphthalimide (B145957) derivatives, which are known fluorophores, have been studied for their potential in biological imaging, exhibiting fluorescence within cells and localizing in organelles like mitochondria and lysosomes. mdpi.com The unique spectroscopic signature of a molecule like this compound, particularly due to the polarizable C-S bond, could be exploited for its use as a label or part of a larger probe system, for example, in Surface-Enhanced Raman Scattering (SERS) based detection, where gold or silver nanoparticles are often used to enhance the signal of the probe molecule. researchgate.net The study of molecular structures and properties, like those performed on 2-(methylthio)nicotinic acid, is a critical first step toward the rational design of such advanced biological probes. researchgate.netresearchgate.net
Research Applications and Future Scientific Directions
Utilization as Versatile Building Blocks in Organic Synthesis for Complex Molecules
5-(Methylthio)nicotinic acid and its derivatives are recognized as valuable building blocks in the field of organic synthesis. Their unique structure, featuring a pyridine (B92270) ring functionalized with both a carboxylic acid and a methylthio group, offers multiple reaction sites for constructing more complex molecules. The pyridine moiety itself is a key component in numerous biologically active compounds. nih.gov
The presence of the methylthio group allows for specific chemical transformations. For instance, the methylthio group can be involved in nucleophilic substitution reactions, enabling the introduction of various other functional groups. evitachem.com Furthermore, the carboxylic acid group is readily converted into esters, amides, and other functionalities, providing a versatile handle for molecular elaboration. evitachem.comvulcanchem.com This dual reactivity makes this compound a strategic starting material for creating diverse molecular scaffolds.
Research has demonstrated the utility of similar methylthio-substituted nicotinic acid derivatives in the synthesis of complex heterocyclic systems. For example, 2-(methylthio)nicotinic acid has been used as a precursor in the synthesis of compounds with potential therapeutic applications. The strategic placement of the methylthio and carboxylic acid groups on the pyridine ring allows for controlled, stepwise reactions to build intricate molecular architectures, highlighting the potential of this compound in synthesizing novel organic compounds.
Development of Targeted Therapeutic Agents based on this compound Scaffold
The nicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of various therapeutic agents. nih.govresearchgate.net Derivatives of nicotinic acid have shown a wide range of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. mdpi.com The introduction of a methylthio group, as in this compound, can significantly modulate the parent molecule's physicochemical properties and biological activity.
The development of therapeutic agents based on the this compound scaffold is an active area of research. For instance, derivatives of methylthio-substituted nicotinic acids have been investigated for their potential as anticancer agents. researchgate.net The rationale behind this approach is that the unique electronic and steric properties conferred by the methylthio group can lead to enhanced binding affinity and selectivity for specific biological targets, such as enzymes or receptors involved in disease pathways.
One notable area of exploration is in the development of enzyme inhibitors. The structural features of this compound make it a candidate for designing molecules that can fit into the active sites of specific enzymes, potentially blocking their activity and thereby exerting a therapeutic effect. evitachem.com The combination of the nicotinic acid core with the methylthio group offers a promising strategy for creating novel drug candidates with improved efficacy and safety profiles.
Exploration in Agrochemical and Specialty Chemical Industries
Beyond pharmaceuticals, derivatives of nicotinic acid have found significant applications in the agrochemical industry. researchgate.net Several commercial pesticides, including fungicides, herbicides, and insecticides, are based on the nicotinic acid structure. researchgate.net This precedent suggests that this compound could serve as a valuable intermediate for the synthesis of new agrochemicals with potentially enhanced potency or novel modes of action. The introduction of a sulfur-containing moiety like the methylthio group can influence the compound's uptake, translocation, and metabolic stability in plants and pests.
In the realm of specialty chemicals, compounds containing both pyridine and sulfur functionalities are of interest for various applications. These can include materials science, where such molecules might be used as ligands for metal complexes with specific catalytic or optical properties. This compound can also be a starting material for the production of specialty polymers or other advanced materials.
Synergistic Application of Computational and Experimental Research in Drug Discovery
Modern drug discovery heavily relies on the synergy between computational modeling and experimental synthesis. For derivatives of nicotinic acid, computational methods such as Density Functional Theory (DFT) and molecular docking are employed to predict their biological activity and to understand their interactions with target proteins at a molecular level. nih.govmdpi.comresearchgate.net
This integrated approach is particularly valuable for designing novel therapeutic agents based on the this compound scaffold. Computational studies can help in:
Virtual Screening: Identifying promising lead compounds from large virtual libraries of this compound derivatives.
Binding Mode Analysis: Predicting how these molecules will interact with their biological targets, guiding the design of more potent and selective inhibitors. researchgate.net
ADME Prediction: Estimating the absorption, distribution, metabolism, and excretion properties of new compounds, helping to prioritize those with favorable pharmacokinetic profiles.
Experimental synthesis and biological testing then provide the crucial validation of these computational predictions. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process, saving both time and resources. nih.gov
Design of Next-Generation Analogues with Tuned Bioactivity and Selectivity
A key strategy in medicinal chemistry is the structural modification of a lead compound to optimize its biological activity and selectivity while minimizing off-target effects. The this compound scaffold provides a versatile platform for such structural tuning.
Researchers can systematically modify different parts of the molecule to create a library of analogues. For example:
Modification of the Carboxylic Acid: Conversion to various amides or esters can influence the compound's solubility, cell permeability, and binding interactions. evitachem.com
Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
Substitution on the Pyridine Ring: Introduction of other functional groups on the pyridine ring can further refine the compound's interaction with its target.
This systematic approach allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile. For instance, analogues of nicotinic acid have been designed to enhance their affinity for specific receptors or to alter their metabolic pathways. nih.gov
Advancement of Sustainable Synthesis Routes for Industrial Implementation
The industrial production of nicotinic acid and its derivatives has traditionally relied on methods that can be harsh and environmentally challenging. nih.govfrontiersin.org Consequently, there is a growing interest in developing more sustainable and "green" synthesis routes.
For this compound, future research will likely focus on:
Catalytic Methods: Employing efficient and recyclable catalysts to minimize waste and energy consumption.
Biocatalysis: Using enzymes to carry out specific transformations under mild conditions, which can lead to higher selectivity and reduced environmental impact. nih.gov
Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
The development of such sustainable methods is crucial for the economically viable and environmentally responsible industrial-scale production of this compound and its derivatives. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 5-(Methylthio)nicotinic acid in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include full-body protective clothing and respiratory protection. For low exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised. Avoid environmental discharge and ensure proper ventilation. Refer to safety data sheets for handling incompatible materials and decomposition products .
Q. How can researchers optimize the synthesis of this compound derivatives?
- Methodological Answer : Organolithium reagents (e.g., phenyllithium or n-butyllithium) can be added to pyridyl-3-oxazolines derived from nicotinic acid to synthesize 4- or 5-substituted derivatives. Oxidation of intermediates using atmospheric oxygen yields stable pyridine-3-oxazolines, followed by deprotection to isolate target compounds. Validate purity via HPLC and NMR .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. For stability studies, employ thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Log Pow values can be determined via reverse-phase HPLC .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray crystallography for absolute configuration confirmation, isotopic labeling for NMR signal assignment). Compare results with computational models (DFT calculations for NMR chemical shifts or IR spectra). Address discrepancies by replicating experiments under controlled conditions (e.g., pH, solvent) .
Q. What mechanistic insights exist for the oxidation of this compound in acidic media?
- Methodological Answer : Kinetic studies suggest peroxomonosulfate (HSO₅⁻) acts as the oxidant, with the reaction rate dependent on protonated nicotinic acid. The proposed mechanism involves a rate-determining step where HSO₅⁻ reacts with the substrate, forming intermediates detected via stopped-flow spectroscopy. Hydrogen ion dependence is modeled using rate laws derived from equilibrium constants .
Q. How can this compound be integrated into coordination polymers for functional materials?
- Methodological Answer : The compound’s carboxylate and pyridyl groups enable coordination with transition metals (e.g., Ni²⁺, Zn²⁺). Design polymers by varying metal-ligand ratios and reaction solvents (e.g., DMF/water mixtures). Characterize crystallinity via single-crystal X-ray diffraction and assess properties (e.g., catalytic activity, anti-wear performance) using standardized protocols .
Q. What strategies mitigate data gaps in toxicological profiles of this compound?
- Methodological Answer : Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (OECD Guideline 423 for acute toxicity). Cross-reference with structurally similar compounds (e.g., nicotinic acid derivatives) to infer potential hazards. Collaborate with regulatory databases (e.g., EPA ChemView, EFSA) to update safety classifications .
Methodological Frameworks
Q. How should researchers design PICO(T)-aligned studies for this compound?
- Methodological Answer : Define Population (e.g., biological targets), Intervention (e.g., synthetic derivatives), Comparison (e.g., unmodified nicotinic acid), Outcome (e.g., binding affinity), and Timeframe (e.g., kinetic studies). Use systematic reviews and meta-analyses to identify knowledge gaps. Prioritize peer-reviewed sources from databases like PubMed and SciFinder .
Q. What computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
Employ software like Gaussian for quantum mechanical calculations (log Pow, pKa) or molecular docking tools (AutoDock Vina) for binding affinity predictions. Validate results against experimental data from NIST reference databases. Use SMILES strings (e.g.,
CSc1ncccc1C(O)=O) for cheminformatics workflows .
Data Reproducibility and Reporting
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
Document reaction conditions (temperature, solvent purity, catalyst loading) in detail. Use standardized characterization protocols (e.g., IUPAC guidelines for NMR). Publish supplementary materials with raw data (e.g., crystallographic CIF files, chromatograms). Cross-check with Beilstein Journal of Organic Chemistry’s experimental guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
